molecular formula C11H14N4O2 B1669413 Cyclo(his-pro) CAS No. 53109-32-3

Cyclo(his-pro)

Cat. No. B1669413
CAS RN: 53109-32-3
M. Wt: 234.25 g/mol
InChI Key: NAKUGCPAQTUSBE-IUCAKERBSA-N
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Description

Cyclo(His-Pro) is a cyclic dipeptide consisting of the amino acids histidine (His) and proline (Pro). This small peptide forms a closed loop, with histidine and proline connected through a peptide bond . It can be found naturally in certain proteins and peptides and can also be synthesized chemically .


Synthesis Analysis

Cyclo(His-Pro) is synthesized chemically through self-condensation of amino acids and intramolecular cyclization of linear dipeptides . In a study, it was synthesized in water by high pressure/temperature assisted cyclization using dipeptide methyl ester hydrochloride as the starting material .


Molecular Structure Analysis

The molecular formula of Cyclo(His-Pro) is C11H14N4O2. Its average mass is 234.255 Da and its monoisotopic mass is 234.111679 Da . A complete conformational analysis of the Cyclo(His-Pro) dipeptide in the presence of explicit water molecules was performed using molecular dynamics simulation over a 3-ns time scale .


Chemical Reactions Analysis

Cyclo(His-Pro) is a key substrate of organic cation transporters, which are strongly linked to neuroprotection . The antioxidant and protective properties of Cyclo(His-Pro) were repeatedly reported although the non-enzymatic mechanisms were scantly investigated .


Physical And Chemical Properties Analysis

Cyclo(His-Pro) has a density of 1.4±0.1 g/cm3, a boiling point of 659.3±48.0 °C at 760 mmHg, and a flash point of 352.5±29.6 °C . It has 6 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Antioxidant and Neuroprotective Role

Cyclo(His-Pro) is an endogenous cyclic dipeptide with a variety of biological activities. Notably, it has shown potential in neuroprotection, particularly in traumatic injuries of the spinal cord and other nervous system injuries. This cyclic dipeptide enhances the expression of small heat shock proteins and provides antioxidant protection at the cellular level. These properties suggest its potential application in therapy for neurodegenerative and metabolic disorders (Minelli et al., 2008).

Anti-inflammatory Effects

Cyclo(His-Pro) exerts anti-inflammatory effects by modulating key signaling pathways. It activates the Nrf2 signaling pathway, which is involved in oxidative damage protection, and inhibits the NF-κB nuclear accumulation, thus reducing pro-inflammatory responses. This mechanism of action suggests its use as an anti-inflammatory compound in various conditions, including neuroinflammatory-related diseases (Minelli et al., 2012).

Modulation of Food Intake and Metabolism

Cyclo(His-Pro) has been studied for its effects on food intake, showing that it can inhibit food consumption in rats, though the specific structural features required for this effect are still under investigation (Kow & Pfaff, 1991). Additionally, its role in the gastrointestinal tract and influence on the entero-insular axis hint at potential applications in metabolic regulation.

Impact on Prolactin Secretion

This dipeptide has shown selective inhibition of prolactin secretion from rat hemipituitaries in vitro, without affecting the release of other hormones like thyrotropin and growth hormone. This selective action indicates a potential for specific therapeutic applications in conditions related to prolactin secretion (Prasad et al., 1980).

Interaction with Dopamine Systems

Research indicates that Cyclo(His-Pro) can modulate dopaminergic mechanisms, which has implications for understanding its role in behaviors and neurological processes associated with dopamine, such as thermoregulation and stereotypic behavior. Its ability to interact with dopamine systems could be significant for conditions involving dopamine dysregulation (Prasad, 1988).

Regulation of Water Intake

Cyclo(His-Pro) reduces water intake in water-deprived rats when administered intraventricularly, suggesting a role in the regulation of water intake. This effect is similar to thyrotropin-releasing hormone but operates through a different mechanism, indicating a potential therapeutic application in conditions affecting fluid balance (Ishihara et al., 1985).

Role in Body Temperature Regulation

Cyclo(His-Pro) induces hypothermia in rats, an effect modulated by dopaminergic antagonists. This suggests a role in body temperature regulation, which could be relevant for therapeutic approaches in conditions where temperature regulation is a factor (Prasad, 1987).

Impact on Neurotransmitter Transporters

Chronic administration of Cyclo(His-Pro) influences the properties of dopaminergic neurons, particularly affecting the dopamine transporter complex in the striatum. This action may have implications for neurological conditions where dopamine transport and receptor function are critical (Ikegami & Prasad, 1990).

Neuroinflammation and Endoplasmic Reticulum Stress Regulation

Cyclo(His-Pro) is found to inhibit glial inflammation and reduce the detrimental effect of inflammatory neurotoxins on neurons. It modulates the interplay between the antioxidant Nrf2-driven response and the pro-inflammatory NF-κB pathway. Additionally, it triggers the unfolded protein response to alleviate endoplasmic reticulum stress, suggesting potential therapeutic use against neuroinflammatory diseases (Bellezza et al., 2014).

Future Directions

Cyclo(His-Pro) has striking potential for therapeutic application by both parenteral and oral administration routes and may represent an important new tool in counteracting neuroinflammation-based degenerative pathologies . It has been studied for its neuroprotective, anti-inflammatory, antiobesity, and immunomodulatory properties .

properties

IUPAC Name

(3S,8aS)-3-(1H-imidazol-5-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c16-10-9-2-1-3-15(9)11(17)8(14-10)4-7-5-12-6-13-7/h5-6,8-9H,1-4H2,(H,12,13)(H,14,16)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKUGCPAQTUSBE-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CC3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962567
Record name Cyclo(L-histidyl-L-proline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(his-pro)

CAS RN

53109-32-3
Record name Histidylproline diketopiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53109-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclo(his-pro)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(his-pro)
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02414
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Cyclo(L-histidyl-L-proline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(1H-imidazol-4-ylmethyl)-, (3S,8aS)
Source European Chemicals Agency (ECHA)
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Record name CYCLO(HIS-PRO)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q10817UXVT
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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